molecular formula C16H17NO3S B11050235 7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11050235
M. Wt: 303.4 g/mol
InChI Key: DPEZIVKUYLCPFZ-UHFFFAOYSA-N
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Description

7-(2-Ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is a synthetic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a thienopyridine core with ethoxy and methoxy substituents, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one typically involves multi-step organic reactions

    Formation of Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a β-ketoester under acidic conditions.

    Introduction of Substituents: The ethoxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions. For instance, ethylation and methylation reactions using ethyl iodide and methyl iodide, respectively, in the presence of a strong base like sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

7-(2-Ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, where nucleophiles like amines or thiols replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, thienopyridines are known for their anti-inflammatory and anti-cancer properties. This compound could be studied for its potential to inhibit specific enzymes or pathways involved in these diseases.

Medicine

In medicine, derivatives of thienopyridines are investigated for their potential as therapeutic agents. This compound could be a candidate for drug development, particularly in the areas of cardiovascular and neurological diseases.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one would depend on its specific biological target. Generally, thienopyridines can act by inhibiting enzymes or receptors involved in disease pathways. For example, they might inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or block specific receptors to modulate neurological activity.

Comparison with Similar Compounds

Similar Compounds

    Clopidogrel: Another thienopyridine used as an antiplatelet agent.

    Prasugrel: A thienopyridine with similar antiplatelet activity.

    Ticlopidine: An older thienopyridine with antiplatelet properties.

Uniqueness

7-(2-Ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and bioavailability compared to other thienopyridines.

This detailed exploration of this compound highlights its potential in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C16H17NO3S/c1-3-20-15-10(5-4-6-13(15)19-2)11-9-14(18)17-12-7-8-21-16(11)12/h4-8,11H,3,9H2,1-2H3,(H,17,18)

InChI Key

DPEZIVKUYLCPFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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